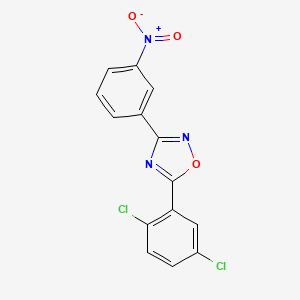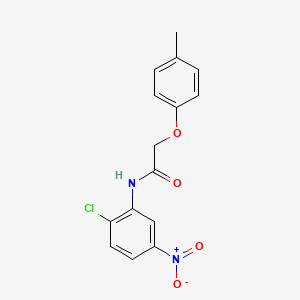![molecular formula C16H22N2O3 B5832106 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5832106.png)
1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, also known as DPA-714, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a selective ligand for the translocator protein (TSPO), which is predominantly expressed in the brain and peripheral tissues. The TSPO has been implicated in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. In
Aplicaciones Científicas De Investigación
1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been extensively studied in various fields of scientific research, including neuroscience, cancer research, and immunology. In neuroscience, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been used as a tracer for TSPO imaging in positron emission tomography (PET) studies, allowing for the visualization of neuroinflammation and neurodegeneration in vivo. In cancer research, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer. In immunology, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide involves its binding to the TSPO, which is located on the outer mitochondrial membrane. The TSPO has been implicated in various physiological and pathological processes, including cholesterol transport, apoptosis, and inflammation. Upon binding to the TSPO, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide modulates the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of cellular proliferation, apoptosis, and inflammation. In cancer cells, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to inhibit cell proliferation and induce apoptosis by modulating the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. In neuroinflammation, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of neuroinflammation and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide in lab experiments is its selectivity for the TSPO, which allows for the specific modulation of various cellular processes. Additionally, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide has been extensively studied in various fields of scientific research, allowing for the easy comparison of results across different studies. However, one of the limitations of using 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide in lab experiments is its relatively low yield in the synthesis process, which can limit the availability of the compound for research purposes.
Direcciones Futuras
For research involving 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide include the development of more efficient synthesis methods, the exploration of its potential applications in other fields of scientific research, and the elucidation of its precise mechanism of action.
Métodos De Síntesis
The synthesis of 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide involves several steps, starting with the reaction of 3,5-dimethylphenol with acetyl chloride to form 3,5-dimethylphenyl acetate. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, 1-[(3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide. The yield of this synthesis method is typically around 50-60%.
Propiedades
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-7-12(2)9-14(8-11)21-10-15(19)18-5-3-13(4-6-18)16(17)20/h7-9,13H,3-6,10H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQJWOGBTGSYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5832028.png)
![ethyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5832033.png)


![N-(2-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5832064.png)


![N-ethyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5832094.png)
![(2-chloro-4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5832102.png)
![2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole](/img/structure/B5832103.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832114.png)

